beta-D-Glucose pentaacetate beta-D-Glucose pentaacetate 2, 3, 4, 5, 6-Penta-O-acetyl-D-glucose, also known as b-D-glucopyranose pentaacetic acid or glucose pentaacetate, belongs to the class of organic compounds known as pentacarboxylic acids and derivatives. These are carboxylic acids containing exactly five carboxyl groups. Within the cell, 2, 3, 4, 5, 6-penta-O-acetyl-D-glucose is primarily located in the cytoplasm. 2, 3, 4, 5, 6-Penta-O-acetyl-D-glucose has a bitter taste.
Brand Name: Vulcanchem
CAS No.: 154395-36-5
VCID: VC21164381
InChI: InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol

beta-D-Glucose pentaacetate

CAS No.: 154395-36-5

Cat. No.: VC21164381

Molecular Formula: C16H22O11

Molecular Weight: 390.34 g/mol

* For research use only. Not for human or veterinary use.

beta-D-Glucose pentaacetate - 154395-36-5

Specification

Description 2, 3, 4, 5, 6-Penta-O-acetyl-D-glucose, also known as b-D-glucopyranose pentaacetic acid or glucose pentaacetate, belongs to the class of organic compounds known as pentacarboxylic acids and derivatives. These are carboxylic acids containing exactly five carboxyl groups. Within the cell, 2, 3, 4, 5, 6-penta-O-acetyl-D-glucose is primarily located in the cytoplasm. 2, 3, 4, 5, 6-Penta-O-acetyl-D-glucose has a bitter taste.
CAS No. 154395-36-5
Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1
Standard InChI Key LPTITAGPBXDDGR-IBEHDNSVSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Melting Point Mp 135 ° (b-anomer)
135°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator